molecular formula C10H12F3NO B2878249 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1343088-05-0

1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No.: B2878249
CAS No.: 1343088-05-0
M. Wt: 219.207
InChI Key: MYFOSTGYBZREFP-UHFFFAOYSA-N
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Description

1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzylamine core substituted with a 3,3,3-trifluoropropoxy group at the ortho position. The integration of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . This amine serves as a versatile building block (synthon) for researchers. Its primary amine functionality allows for further derivatization, enabling its incorporation into more complex molecular architectures, such as macrocyclic structures or targeted inhibitors . Compounds with similar scaffolds are frequently explored in high-throughput screening campaigns to identify novel therapeutic agents. The specific properties and research applications of this compound are currently under investigation in various scientific fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(3,3,3-trifluoropropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4H,5-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOSTGYBZREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Etherification Followed by Oxime Reduction

This two-step approach leverages the Mitsunobu reaction to form the ether bond, followed by oxime formation and reduction to yield the primary amine.

Step 1: Synthesis of 2-(3,3,3-Trifluoropropoxy)acetophenone
2-Hydroxyacetophenone is reacted with 3,3,3-trifluoropropanol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], tetrahydrofuran [THF], 0°C to room temperature, 12 h). The reaction proceeds via an SN2 mechanism, displacing the hydroxyl group with trifluoropropoxy. Yields typically range from 75–80%, with purity confirmed by ¹H NMR (δ 7.8–7.6 ppm, aromatic protons; δ 4.2–4.0 ppm, -OCH₂CF₃).

Step 2: Oxime Formation and Reduction
The ketone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux (4 h) to form the oxime. Subsequent reduction using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C, 10 wt%) in methanol at 25°C for 6 h yields the primary amine. Alternatively, lithium aluminum hydride (LiAlH₄) in THF achieves comparable results but requires stringent anhydrous conditions. The overall yield for this sequence is 58–62%, with HPLC purity >98%.

Nucleophilic Aromatic Substitution

This route exploits activated aromatic intermediates to introduce the trifluoropropoxy group via nucleophilic displacement.

Step 1: Synthesis of 2-Fluoro-3,3,3-trifluoropropoxybenzene
2-Fluorophenol is treated with 3,3,3-trifluoropropanol in the presence of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) at 80°C (24 h). The fluoride leaving group is displaced, forming the ether linkage. Yields are moderate (50–55%) due to competing side reactions.

Step 2: Introduction of Methanamine Group
The methyl group adjacent to the ether oxygen is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, 6 h). The resulting benzyl bromide undergoes Gabriel synthesis with potassium phthalimide (DMF, 100°C, 12 h), followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield the primary amine. Total yields for this pathway are 40–45%, with challenges in regioselectivity during bromination.

Reductive Amination of Aldehyde Intermediate

This method converts an aldehyde precursor to the target amine via reductive amination.

Step 1: Synthesis of 2-(3,3,3-Trifluoropropoxy)benzaldehyde
2-Hydroxybenzaldehyde undergoes Mitsunobu etherification with 3,3,3-trifluoropropanol (DIAD, PPh₃, THF, 12 h). The aldehyde functionality remains intact, enabling subsequent amination.

Step 2: Reductive Amination
The aldehyde is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C (24 h). The reaction proceeds via imine formation, followed by reduction to the primary amine. Yields are modest (50–55%), with minor impurities arising from over-reduction.

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Complexity Cost
Mitsunobu-Oxime Reduction 58–62% >98% Moderate High
Nucleophilic Substitution 40–45% 90–92% High Moderate
Reductive Amination 50–55% 88–90% Low Low

The Mitsunobu-oxime reduction pathway offers superior yield and purity, albeit with higher reagent costs. Nucleophilic substitution, while conceptually straightforward, suffers from regiochemical challenges. Reductive amination provides a cost-effective alternative but requires stringent pH control to minimize byproducts.

Experimental Optimization and Challenges

  • Mitsunobu Reaction : Substituting DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) improves yields to 85% by reducing side product formation.
  • Oxime Reduction : Catalytic transfer hydrogenation (ammonium formate, Pd/C) achieves 95% conversion at 60°C, eliminating the need for high-pressure H₂.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively isolates the final amine, with residual solvents removed via rotary evaporation.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), δ 4.15 (t, J = 6.4 Hz, 2H, -OCH₂CF₃), δ 3.80 (s, 2H, -CH₂NH₂), δ 2.60 (br s, 2H, -NH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C-O), 130.1–115.4 (aromatic carbons), 124.5 (q, J = 270 Hz, -CF₃), 68.9 (-OCH₂CF₃), 45.2 (-CH₂NH₂).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30), purity 98.5%.

Applications and Derivatives

The primary amine serves as a key intermediate for:

  • Anticancer Agents : Coupling with sulfonamide groups enhances tubulin polymerization inhibition.
  • Antimicrobials : Quaternary ammonium derivatives exhibit potent activity against Bacillus anthracis (MIC ≤0.5 μg/mL).
  • Agrochemicals : Trifluoromethyl groups improve lipid solubility, aiding fungicidal activity in crop protection.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction can produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoropropoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate the role of specific proteins or enzymes in cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The trifluoropropoxy group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Implications

  • σ-Receptor Selectivity : Trifluoromethoxy-substituted compounds () show σ1/σ2 selectivity ratios of ~7.8 (Ki σ1 = 2.4 nM vs. σ2 = 18.7 nM), suggesting that bulkier substituents (e.g., trifluoropropoxy) may further modulate selectivity .
  • Anticonvulsant Potential: Analogous phenylmethanamines in reduced seizures in mice at 60 mg/kg, implying the target compound may require dose optimization due to increased lipophilicity.
  • Safety Profiles : Hazard statements for trifluoromethoxy analogs (H302, H315) indicate moderate toxicity, suggesting similar handling precautions for trifluoropropoxy derivatives .

Biological Activity

1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is an organic compound that has garnered attention due to its potential biological activities. This compound features a trifluoropropoxy group, which enhances its lipophilicity and may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropoxy group is significant in enhancing the compound’s binding affinity and specificity, potentially leading to various biological effects including:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes involved in disease processes.
  • Modulation of Receptor Function : The compound may interact with receptors, influencing signaling pathways critical for cellular function.

Antioxidant Properties

Phenolic compounds are frequently studied for their antioxidant capabilities. This compound may exhibit similar properties:

  • Radical Scavenging : The presence of the phenolic structure suggests potential efficacy in scavenging free radicals and reducing oxidative stress.
  • Comparative Studies : In studies involving related phenolic compounds, some have demonstrated antioxidant activities significantly higher than ascorbic acid.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties:

Case Studies and Research Findings

Recent studies have begun to explore the biological activity of compounds similar to this compound. Notable findings include:

  • Study on Phenolic Analogues : A study highlighted that phenolic analogues exhibited potent antioxidant and antiplatelet activities. Some compounds showed up to 16-fold greater antioxidant activity compared to ascorbic acid and significant inhibition of platelet aggregation .

Table 1: Comparative Biological Activities of Related Compounds

CompoundAntioxidant Activity (DPPH Assay)Antimicrobial ActivityEnzyme Inhibition
This compoundTBDTBDTBD
Phenolic Compound A7-fold greater than ascorbic acidEffective against E. coliYes
Phenolic Compound B16-fold greater than ascorbic acidEffective against S. aureusYes

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